molecular formula C8H15BrO2 B105882 Ethyl 6-bromohexanoate CAS No. 25542-62-5

Ethyl 6-bromohexanoate

Cat. No.: B105882
CAS No.: 25542-62-5
M. Wt: 223.11 g/mol
InChI Key: DXBULVYHTICWKT-UHFFFAOYSA-N
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Description

Ethyl 6-bromohexanoate is an organic compound classified as an ω-bromoacid ester. It is commonly used in organic synthesis due to its reactivity and versatility. The compound has the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is a clear, colorless liquid with a density of 1.254 g/mL at 25°C and a boiling point of 128-130°C at 16 mmHg .

Mechanism of Action

Target of Action

Ethyl 6-bromohexanoate is an ω-bromoacid ester

Mode of Action

It has been used in the preparation of various carnitine derivatives in a carnitine transporter study . It was also used for alkylation of pentane-2,4-dione . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The alkyl group in this compound could potentially interact with its targets, leading to changes in their structure and function.

Biochemical Pathways

Given its use in the preparation of carnitine derivatives , it might be involved in lipid metabolism pathways where carnitine plays a crucial role.

Result of Action

Its role in the synthesis of carnitine derivatives suggests that it may influence cellular energy metabolism, given carnitine’s role in transporting fatty acids into mitochondria for beta-oxidation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry environment . Exposure to moist air or water might affect its stability and efficacy . Furthermore, it should be handled under a chemical fume hood , indicating that its volatility could potentially affect its action and stability.

Biochemical Analysis

Biochemical Properties

It is known that it has been used in the preparation of various carnitine derivatives . Carnitine is a molecule that plays a crucial role in energy production by transporting long-chain fatty acids into the mitochondria where they are oxidized to produce energy .

Cellular Effects

Given its use in the preparation of carnitine derivatives , it may influence cellular processes related to energy production and fatty acid metabolism.

Molecular Mechanism

Given its use in the preparation of carnitine derivatives , it may be involved in the transport of long-chain fatty acids into the mitochondria, a crucial step in cellular energy production.

Temporal Effects in Laboratory Settings

It is noted that Ethyl 6-bromohexanoate may darken in storage .

Metabolic Pathways

Given its use in the preparation of carnitine derivatives , it may be involved in the metabolism of long-chain fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 6-bromohexanoic acid with ethanol in large reactors. The reaction mixture is then subjected to distillation to remove excess ethanol and isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromohexanoate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. It can also participate in ester hydrolysis and reduction reactions .

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include various substituted hexanoates depending on the nucleophile used.

    Ester Hydrolysis: Yields 6-bromohexanoic acid and ethanol.

    Reduction: Produces 6-bromohexanol.

Scientific Research Applications

Ethyl 6-bromohexanoate is utilized in various scientific research applications:

Comparison with Similar Compounds

Comparison: Ethyl 6-bromohexanoate is unique due to its specific chain length and the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. Compared to shorter or longer chain bromoesters, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBULVYHTICWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180236
Record name Ethyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25542-62-5
Record name Ethyl 6-bromohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25542-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 6-bromohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-bromohexanoate
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Synthesis routes and methods

Procedure details

A! Thionyl chloride (22.5 ml, 0.31 mole) was dropped at 0° C. in absolute ethanol (300 ml). At the end of the addition, 6-bromohexanoic acid (30 g, 0.153 mole) was added in small portions, then the mixture was stirred for 5 hours at room temperature and evaporated to dryness while taking it up in ethanol 2 times. The ethyl 6-bromohexanoate thus obtained was used as such in the next step.
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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